PTI-1 PTI-1 PTI-1 is a synthetic cannabinoid (CB) that contains the 1-pentyl-indole structure found in potent agonists of the central cannabinoid (CB1) receptor, like JWH 018, linked to a thiazole-based side chain. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1400742-46-2
VCID: VC0164159
InChI: InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC
Molecular Formula: C21H29N3S
Molecular Weight: 355.5 g/mol

PTI-1

CAS No.: 1400742-46-2

Cat. No.: VC0164159

Molecular Formula: C21H29N3S

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

PTI-1 - 1400742-46-2

Specification

CAS No. 1400742-46-2
Molecular Formula C21H29N3S
Molecular Weight 355.5 g/mol
IUPAC Name N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine
Standard InChI InChI=1S/C21H29N3S/c1-4-7-10-13-24-15-19(18-11-8-9-12-20(18)24)21-22-17(16-25-21)14-23(5-2)6-3/h8-9,11-12,15-16H,4-7,10,13-14H2,1-3H3
Standard InChI Key PCNLLVFKBKMRDB-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CC)CC

Introduction

PTI-1 as a Synthetic Cannabinoid

Chemical Structure and Properties

PTI-1, also known as SGT-48, is an indole-based synthetic cannabinoid that contains a thiazole group, making it relatively unique among synthetic cannabinoids. The compound has a molecular formula of C21H29N3S and a molecular weight of 355.54 g/mol . The IUPAC name for PTI-1 is N-ethyl-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]ethanamine, though it is also referred to as N,N-diethyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine in some sources .

The structure of PTI-1 includes a 1-pentyl-indole core that is common among potent agonists of the central cannabinoid (CB1) receptor, suggesting its potential psychoactive properties . The compound's CAS number is 1400742-46-2, and it is closely related to another synthetic cannabinoid called PTI-2 .

Table 1. Chemical Properties of PTI-1

PropertyValue
Molecular FormulaC21H29N3S
Molecular Weight355.54 g/mol
CAS Number1400742-46-2
SolubilityDMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, PBS (pH 7.2): 10 mg/ml
Storage RecommendationStore at -20°C

Structural Relationships and Classification

PTI-1 belongs to a class of compounds that may be viewed as simplified analogues of indole-3-heterocycle compounds. These compounds were originally developed by Organon and subsequently further researched by Merck . The inclusion of the thiazole group in its structure makes PTI-1 distinctive among synthetic cannabinoids, as relatively few compounds in this category contain this particular functional group .

The 1-pentyl-indole structure found in PTI-1 is significant because this structural feature is present in many potent agonists of the central cannabinoid (CB1) receptor, suggesting that PTI-1 likely possesses significant psychoactive properties similar to other synthetic cannabinoids . This structural characteristic has important implications for its pharmacological activity and potential for misuse.

ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.551 mL12.7551 mL25.5102 mL
5 mM0.5102 mL2.551 mL5.102 mL
10 mM0.2551 mL1.2755 mL2.551 mL

PTI-1 as a Prostatic Tumor Induced Gene

Molecular Characteristics and Function

In oncology research, PTI-1 refers to Prostatic tumor induced gene-1, which is described as a mutated human EF-1a (elongation factor 1-alpha) and is considered a putative prostatic carcinoma tumor-inducing oncogene . This gene shows differential expression patterns between prostatic cancer tissue and benign prostatic hyperplasia, suggesting its potential role in carcinogenesis or as a biomarker for diagnostic purposes.

Expression in Prostatic Tissues

Research has investigated PTI-1 expression in various prostatic tissues using in situ PCR techniques. A significant study evaluated PTI-1 expression in 32 cases of prostatic carcinoma with prostatic intraepithelial neoplasia (PIN), 20 cases of benign hyperplasia, 10 cases of high-grade transitional cell carcinoma, and 10 cases of colon cancer for control purposes .

The results demonstrated that PTI-1 was expressed in 50% of prostatic carcinoma cases, 41% of prostatic intraepithelial neoplasia cases, and only 10% of benign hyperplasia and colon cancer cases. Notably, no expression was observed in transitional cell carcinoma. These differences in expression rates were statistically significant (p < 0.05) .

Table 3. PTI-1 Expression Rates in Different Tissue Types

Tissue TypePTI-1 Expression Rate
Prostatic Carcinoma50%
Prostatic Intraepithelial Neoplasia41%
Benign Prostatic Hyperplasia10%
Colon Cancer10%
Transitional Cell Carcinoma0%

Correlation with Cancer Staging

The expression of PTI-1 in prostatic carcinoma showed a correlation with disease staging. Specifically, PTI-1 was expressed in 43.8% (7/16) of stage II cases, 50.0% (5/10) of stage III cases, and 66.7% (4/6) of stage IV cases, indicating a potential relationship between PTI-1 expression and disease progression or severity .

This staged expression pattern suggests that PTI-1 may play a role in tumor progression and could potentially serve as a biomarker for disease advancement. The expression pattern in PIN (prostatic intraepithelial neoplasia) was similar to that observed in prostatic carcinoma, which is significant because PIN is considered a precursor lesion to prostatic carcinoma .

Comparison with PSA as a Biomarker

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator